molecular formula C9H18O B1580890 4-Nonanone CAS No. 4485-09-0

4-Nonanone

Cat. No. B1580890
CAS RN: 4485-09-0
M. Wt: 142.24 g/mol
InChI Key: TYBCSQFBSWACAA-UHFFFAOYSA-N
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Description

4-Nonanone is a type of ketone, which is an organic compound containing a carbonyl group bonded to two hydrocarbon groups. Ketones are often used in perfumes and in the manufacture of resins, films, and plastics.



Synthesis Analysis

The synthesis of a compound like 4-Nonanone typically involves the reaction of a suitable precursor with a reagent that can introduce the carbonyl group. The choice of precursor and reagent would depend on the specific synthesis route.



Molecular Structure Analysis

The molecular structure of 4-Nonanone would be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that 4-Nonanone can undergo. For example, like other ketones, 4-Nonanone can undergo reactions such as nucleophilic addition or reduction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the melting point, boiling point, density, and solubility of 4-Nonanone. These properties can provide important information about how the compound behaves under different conditions.


Scientific Research Applications

Pheromone Activity in Insect Communication

4-Nonanone and its derivatives have been studied for their role in insect communication. Research on Asian palm weevils revealed that compounds like 4-methyl-5-nonanol and 4-methyl-5-nonanone might play a role in pheromone communication, with specific stereoisomers showing electroantennographic activity, indicating their potential as species-specific pheromones (Perez et al., 1996).

Lipid Peroxidation and Cellular Effects

The study of 4-hydroxy-2-nonenal, a product of lipid peroxidation, highlights its reactivity and cytotoxicity. This compound is formed through various oxidative routes and has been linked to inflammatory conditions such as atherosclerosis. Its interaction with proteins and the resulting modifications have been a subject of interest, emphasizing the compound's role in cellular signaling and potential in disease modulation (Spickett, 2013).

Synthesis of Complex Organic Compounds

4-Nonanone and its derivatives are used in synthesizing complex organic structures. For example, the synthesis of 2-bicyclo[3.3.1]nonanone from 4-(3-hydroxylpropyl)cyclohexanone demonstrates the versatility of these compounds in organic chemistry (Marvell et al., 1966).

Application in Active Food Packaging

Research into the impregnation of 2-nonanone in linear low-density polyethylene for active food packaging highlights its utility in this sector. Supercritical impregnation techniques were used to create films with varied concentrations of 2-nonanone, demonstrating its potential for controlled release applications (Rojas et al., 2015).

Biomass Conversion and Fuel Production

The transformation of lignocellulosic biomass into bio-based chemicals like 5-nonanone using γ-valerolactone illustrates the role of 4-nonanone derivatives in renewable energy and sustainable chemical production. This process shows economic feasibility and environmental benefits, contributing to the development of alternative fuels (Ahmad et al., 2020).

Role in DNA Modification and Potential Therapeutic Uses

The synthesis of DNA adducts with compounds like trans-4-hydroxynonenal (4-HNE) demonstrates the biological significance of 4-nonanone derivatives. These adducts have implications in understanding the molecular mechanisms of diseases and exploring therapeutic potentials (Wang & Rizzo, 2001).

Safety And Hazards

The safety and hazards of 4-Nonanone would be assessed based on its toxicity, flammability, and reactivity. This information is crucial for handling and storing the compound safely.


Future Directions

Future research on 4-Nonanone could involve developing new synthesis routes, studying its reactions with novel reagents, or exploring its potential uses in industry or medicine.


properties

IUPAC Name

nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBCSQFBSWACAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063493
Record name 4-Nonanone
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Molecular Weight

142.24 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Nonanone
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Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Amyl propyl ketone
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Product Name

4-Nonanone

CAS RN

4485-09-0
Record name 4-Nonanone
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Record name 4-Nonanone
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Record name 4-Nonanone
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Record name 4-Nonanone
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Record name Nonan-4-one
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Record name Amyl propyl ketone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
730
Citations
K Domon, K Mori - European journal of organic chemistry, 1999 - Wiley Online Library
FULL PAPER Pheromone Synthesis, CXCIII[ ] Simple Synthesis of ( )-Stigmolone (8-Hydroxy-2,5,8-trimethyl-4-nonanone), the Pheromo … In 1997 Hull et al. isolated and identified the pheromone as 8-hydroxy-2,5,8-trimethyl-4-nonanone …
K Mori, M Takenaka - European Journal of Organic Chemistry, 1998 - Wiley Online Library
… of posed structure is the simple hydroxy ketone 1 (8-hydroxy2,5,8-trimethyl-4-nonanone)[2]. Their synthesis of 1 con- (5S,6RS)-8 furnished the final product (S)-1, which was in …
K Sakai, N Hamada, Y Watanabe - Agricultural and biological …, 1986 - academic.oup.com
… 4,6-Nonanediol and 4-hydroxy-2pentanone were prepared from 6-hydroxy-4-nonanone … 6-hydroxy-4-nonanone. Oxidized PV A was prepared by the method described previously.7) …
Number of citations: 126 academic.oup.com
S Takács, R Gries, H Zhai, G Gries - Angewandte Chemie, 2016 - Wiley Online Library
… , 4-nonanone) steadily increased in abundance as males sexually matured during weeks 5–11 (Figure S1), with three ketones (3-ethyl-2-pentanone, 4-heptanone, 4-nonanone) …
Number of citations: 37 onlinelibrary.wiley.com
K Sakai, N HAMADA, Y WATANABE - Agricultural and Biological …, 1986 - jlc.jst.go.jp
… to 4,6-nonanedione by way of 6-hydroxy-4nonanone by secondary alcohol oxidase. 4,6-… ion of 6hydroxy-4-nonanone at m/z of 158, but showed a peak at m/z of 140 which probably …
Number of citations: 22 jlc.jst.go.jp
MI Alam, S Gupta, A Bohre, E Ahmad, TS Khan… - Green …, 2016 - pubs.rsc.org
… The decarboxylated product was further hydrogenated to yield 4-nonanone over a Pd/C catalyst. In order to produce longer chain hydrocarbons of diesel and jet fuel range, C–C …
Number of citations: 42 pubs.rsc.org
G Eadon, J Diekman, C Djerassi - Journal of the American …, 1969 - ACS Publications
… thus can donate only protium to neutral 4-nonanone. On the other hand, ion c' has both protium and deuterium bonded to oxygen and would be expected to transfer both to 4-nonanone. …
Number of citations: 28 pubs.acs.org
P Besse, T Sokoltchik, H Veschambre - Tetrahedron: Asymmetry, 1998 - Elsevier
… A study of the microbiological reduction of different α-halogenoketones (4-chloro-3-octanone, 4-chloro-5-nonanone, 5-bromo-4-nonanone and 5-chloro-4-nonanone) with several …
Number of citations: 28 www.sciencedirect.com
R Saini, V Jaitak, S Guleria, VK Kaul… - Journal of Essential …, 2012 - Taylor & Francis
… Although the percentage of 4-nonanone, 4-nonanol, 4-… in optimization of constituents including 4-nonanone, 4-nonanol, 4-… 4-Nonanone has a grassy and herbal odor with green fruity …
Number of citations: 10 www.tandfonline.com
A Inoue, K Nagashima, T Shimoaka, N Shioya… - 2017 - catalog.lib.kyushu-u.ac.jp
… In our results, 3- and 4-nonanone showed lower desorption … As a result, the desorption temperature of 3- and 4-nonanone … experiments of 3- and 4-nonanone, clearly showing the …
Number of citations: 3 catalog.lib.kyushu-u.ac.jp

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